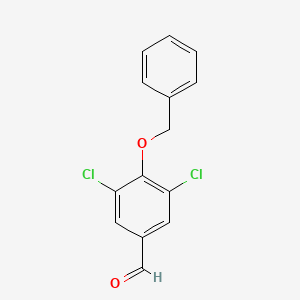

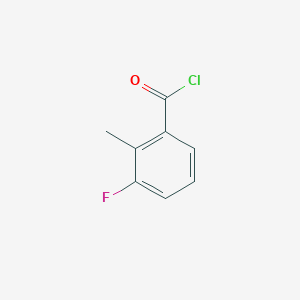

4-(Benzyloxy)-3,5-dichlorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, a series of aldotetronic acid-based hydroxamic acids was synthesized from a key compound by aminomethylation with paraformaldehyde and substituted amines .Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups present in the molecule. For example, an epoxide like ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane can react with nucleophiles to form covalent adducts .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Transition Metal Complexes

- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown potent biological applications .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

2. Synthesis of Chalcone Derivatives

- Application Summary: “4-(Benzyloxy)-3,5-dichlorobenzaldehyde” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde .

- Results: The synthesized compounds were screened for antimicrobial activity .

3. Development of PPARα Agonists

- Application Summary: This compound has been used in the development of Peroxisome proliferator-activated receptor alpha (PPARα) agonists . PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

- Methods of Application: The compound was used in the design, synthesis, and evaluation of second-generation analogues .

- Results: The studies identified a pipeline of candidates that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .

5. Synthesis of Schiff Base Ligands

- Application Summary: This compound is used in the synthesis of Schiff base ligands by condensation reaction with various aminophenol derivatives . These ligands are then used to synthesize Co(II), Ni(II), Cu(II) and Zn(II) complexes .

- Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results: The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and antimicrobial activities against several bacterial and fungal strains .

6. Medical Depigmentation

- Application Summary: Monobenzone, also called 4-(Benzyloxy)phenol, is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .

- Methods of Application: The compound is applied topically for medical depigmentation .

- Results: The topical application of monobenzone in humans may cause destruction of melanocytes and permanent depigmentation .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dichloro-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUXDGQMNVPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381991 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3,5-dichlorobenzaldehyde | |

CAS RN |

289662-11-9 |

Source

|

| Record name | 4-(benzyloxy)-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

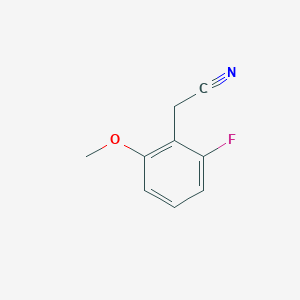

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)